REACTION_CXSMILES
|
CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3].[CH2:17]([C:23]1[CH:24]=[CH:25][C:26]2[CH:27]=[C:28]3[C:41]([C:42](=O)[C:43]=2[CH:44]=1)=[CH:40][C:39]1[C:30]([C:31](=O)[C:32]2[C:37]([CH:38]=1)=[CH:36][CH:35]=[C:34]([CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51])[CH:33]=2)=[CH:29]3)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C1(O)CCCCC1>[CH2:17]([C:23]1[CH:24]=[CH:25][C:26]2[C:43](=[CH:42][C:41]3[C:28]([CH:27]=2)=[CH:29][C:30]2[C:39](=[CH:38][C:37]4[C:32]([CH:31]=2)=[CH:33][C:34]([CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51])=[CH:35][CH:36]=4)[CH:40]=3)[CH:44]=1)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:0.1.2.3|
|
Name
|
aluminum tri(sec-butoxide)
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]
|
Name
|
|
Quantity
|
49.1 mL
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)O
|
Name
|
3,10-Dihexylpentacene-5,12-dione
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1C=CC=2C=C3C=C4C(C5=CC(=CC=C5C=C4C=C3C(C2C1)=O)CCCCCC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solid isolated by centrifugation
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |